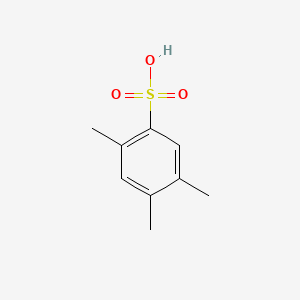

2,4,5-Trimethylbenzenesulfonic acid

Description

The exact mass of the compound 2,4,5-Trimethylbenzenesulfonic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 163978. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2,4,5-Trimethylbenzenesulfonic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4,5-Trimethylbenzenesulfonic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,4,5-trimethylbenzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O3S/c1-6-4-8(3)9(5-7(6)2)13(10,11)12/h4-5H,1-3H3,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFDZNGIWELUYOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C)S(=O)(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80304033 | |

| Record name | 2,4,5-trimethylbenzenesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80304033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3453-84-7 | |

| Record name | 2,4,5-Trimethylbenzenesulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3453-84-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4,5-Trimethylbenzenesulfonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003453847 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3453-84-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163978 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4,5-trimethylbenzenesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80304033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,5-TRIMETHYLBENZENE-5-SULFONIC ACID | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,4,5-Trimethylbenzenesulfonic Acid

This guide provides a comprehensive overview of the chemical and physical properties of 2,4,5-trimethylbenzenesulfonic acid, tailored for researchers, scientists, and professionals in drug development. It delves into its synthesis, spectral characteristics, reactivity, and potential applications, grounding all information in established scientific principles.

Introduction: Understanding the Arene Sulfonic Acids

2,4,5-Trimethylbenzenesulfonic acid, also known as pseudocumene-5-sulfonic acid, is an aromatic organic compound belonging to the class of arenesulfonic acids. These compounds are characterized by a sulfonic acid group (-SO₃H) directly attached to an aromatic ring. The presence of the electron-withdrawing sulfonic acid group and the specific substitution pattern of the methyl groups on the benzene ring imparts distinct chemical properties to this molecule, making it a subject of interest in various chemical syntheses. Arenesulfonic acids are strong organic acids and serve as key intermediates and catalysts in a multitude of organic reactions.[1] Their utility in the pharmaceutical industry often lies in their role as catalysts or as counterions for basic drug substances.

Physicochemical Properties

The physical and chemical properties of 2,4,5-trimethylbenzenesulfonic acid are summarized in the table below. It is important to note that while some experimental data is available, other properties are estimated based on the behavior of structurally similar compounds.

| Property | Value | Source(s) |

| Chemical Name | 2,4,5-Trimethylbenzenesulfonic acid | [2] |

| Synonyms | Pseudocumene-5-sulfonic acid, 1,2,4-Trimethyl-5-benzenesulfonic acid | [2] |

| CAS Number | 3453-84-7 | [2] |

| Molecular Formula | C₉H₁₂O₃S | [2] |

| Molecular Weight | 200.25 g/mol | [2] |

| Appearance | Colorless solid (predicted) | [2] |

| Melting Point | 110.5-112 °C | [2] |

| Boiling Point | Not available | |

| Density | 1.243 g/cm³ | [2] |

| Solubility | Expected to be soluble in water and polar organic solvents. | |

| pKa | Strong acid, pKa is expected to be low. |

Synthesis and Purification: A Mechanistic Approach

The primary route for the synthesis of 2,4,5-trimethylbenzenesulfonic acid is through the electrophilic aromatic sulfonation of 1,2,4-trimethylbenzene (pseudocumene).

The Chemistry of Sulfonation and Regioselectivity

Electrophilic aromatic sulfonation involves the attack of an electrophile, typically sulfur trioxide (SO₃) or its protonated form, on the electron-rich benzene ring. The regioselectivity of this reaction on pseudocumene is governed by the directing effects of the three methyl groups. Methyl groups are activating and ortho-, para- directing substituents.

In 1,2,4-trimethylbenzene, the positions for electrophilic attack are C3, C5, and C6.

-

Position 3: Ortho to the methyl group at C2 and meta to the methyl groups at C1 and C4.

-

Position 5: Ortho to the methyl group at C4 and meta to the methyl groups at C1 and C2.

-

Position 6: Ortho to the methyl group at C1 and meta to the methyl groups at C2 and C4.

Steric hindrance plays a significant role in determining the major product. Positions 3 and 6 are sterically hindered by the adjacent methyl groups. Position 5, being the least sterically hindered of the activated positions, is the most favorable site for the bulky sulfonic acid group to attack. Therefore, the sulfonation of pseudocumene predominantly yields 2,4,5-trimethylbenzenesulfonic acid.

Caption: Synthesis of 2,4,5-trimethylbenzenesulfonic acid.

Experimental Protocol

The following is a plausible experimental protocol for the synthesis of 2,4,5-trimethylbenzenesulfonic acid, adapted from a procedure for the sulfonation of a related trimethylbenzene isomer.[3]

Materials:

-

1,2,4-Trimethylbenzene (pseudocumene)

-

Concentrated sulfuric acid (98%)

-

Ice bath

-

Saturated sodium chloride solution

-

Anhydrous magnesium sulfate

-

Filtration apparatus

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1,2,4-trimethylbenzene.

-

Cool the flask in an ice bath.

-

Slowly add an equimolar amount of concentrated sulfuric acid with constant stirring. The addition should be done dropwise to control the exothermic reaction.

-

After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

-

Heat the reaction mixture on a water bath for one to two hours to ensure complete reaction.

-

Cool the mixture to room temperature. The product, being a solid, may crystallize out.

-

Pour the reaction mixture into a beaker containing a saturated sodium chloride solution. This will help to precipitate the sulfonic acid and separate it from any unreacted starting material and excess sulfuric acid.

-

Collect the solid product by vacuum filtration and wash it with a small amount of cold saturated sodium chloride solution.

-

Recrystallize the crude product from a suitable solvent, such as water or a water-ethanol mixture, to obtain pure 2,4,5-trimethylbenzenesulfonic acid.

-

Dry the purified crystals under vacuum.

Spectral Analysis

Due to the limited availability of experimental spectra for 2,4,5-trimethylbenzenesulfonic acid, the following are predicted spectral characteristics based on the known properties of arenesulfonic acids and related trimethylbenzene derivatives.

¹H NMR Spectroscopy (Predicted)

The ¹H NMR spectrum is expected to show the following signals:

-

Aromatic Protons: Two singlets in the aromatic region (δ 7.0-8.0 ppm). The proton at C6 will likely be a singlet, and the proton at C3 will also be a singlet. Their exact chemical shifts will be influenced by the sulfonic acid group.

-

Methyl Protons: Three distinct singlets in the aliphatic region (δ 2.0-2.5 ppm), each integrating to 3H, corresponding to the methyl groups at C2, C4, and C5.

-

Sulfonic Acid Proton: A broad singlet at a downfield chemical shift (δ > 10 ppm), which may be exchangeable with D₂O.

¹³C NMR Spectroscopy (Predicted)

The ¹³C NMR spectrum is expected to show nine distinct signals:

-

Aromatic Carbons: Six signals in the aromatic region (δ 120-150 ppm). The carbon attached to the sulfonic acid group (C5) will be significantly deshielded. The other five aromatic carbons will have chemical shifts influenced by the methyl groups.

-

Methyl Carbons: Three signals in the aliphatic region (δ 15-25 ppm) corresponding to the three methyl groups.

Fourier-Transform Infrared (FT-IR) Spectroscopy (Predicted)

The FT-IR spectrum is expected to exhibit the following characteristic absorption bands:

-

O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹ due to the hydroxyl group of the sulfonic acid.

-

C-H Stretch (Aromatic): Peaks in the region of 3000-3100 cm⁻¹.

-

C-H Stretch (Aliphatic): Peaks in the region of 2850-3000 cm⁻¹ from the methyl groups.

-

S=O Stretch: Strong, characteristic absorptions in the regions of 1340-1350 cm⁻¹ (asymmetric stretch) and 1150-1160 cm⁻¹ (symmetric stretch).

-

S-O Stretch: A peak in the region of 900-1000 cm⁻¹.

-

C=C Stretch (Aromatic): Peaks in the region of 1450-1600 cm⁻¹.

Mass Spectrometry (Predicted)

In a mass spectrum, 2,4,5-trimethylbenzenesulfonic acid (molecular weight: 200.25 g/mol ) is expected to show a molecular ion peak (M⁺) at m/z 200. The fragmentation pattern would likely involve the loss of the sulfonic acid group or parts of it. A common fragmentation for benzenesulfonic acids is the loss of SO₃ (80 Da) to give a fragment corresponding to the protonated aromatic ring.

Reactivity and Chemical Behavior

-

Acidity: As a sulfonic acid, this compound is a strong acid, readily donating its proton in aqueous solutions.[2] This strong acidity makes it a useful catalyst in various acid-catalyzed reactions.

-

Stability: 2,4,5-Trimethylbenzenesulfonic acid is a stable compound under normal conditions.

-

Reactions of the Sulfonic Acid Group: The sulfonic acid group can undergo typical reactions, such as conversion to sulfonyl chlorides, sulfonamides, and sulfonate esters. These derivatives are important intermediates in organic synthesis.

Applications in Research and Drug Development

While specific applications for 2,4,5-trimethylbenzenesulfonic acid in drug development are not widely documented, its properties suggest several potential uses:

-

Acid Catalyst: Its strong acidic nature makes it a potential catalyst for reactions such as esterification, alkylation, and condensation, which are common in the synthesis of active pharmaceutical ingredients (APIs).

-

Intermediate in Synthesis: It can serve as a precursor for the synthesis of more complex molecules. The sulfonic acid group can be used as a directing group in further electrophilic aromatic substitutions and can be removed if necessary. Benzenesulfonic acids are also used in the synthesis of sulfa drugs.[4]

-

Counterion for Pharmaceutical Salts: The conjugate base, 2,4,5-trimethylbenzenesulfonate, can be used as a counterion to form stable, crystalline salts of basic drug molecules, which can improve their solubility, stability, and bioavailability.

Safety and Handling

2,4,5-Trimethylbenzenesulfonic acid is a corrosive substance. Appropriate safety precautions must be taken when handling this chemical.

-

Hazards: Causes severe skin burns and eye damage.

-

Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection.

-

Handling: Use in a well-ventilated area. Avoid breathing dust or fumes.

-

Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed.

Conclusion

2,4,5-Trimethylbenzenesulfonic acid is a versatile aromatic sulfonic acid with well-defined, albeit not extensively documented, chemical properties. Its synthesis via the sulfonation of pseudocumene is a straightforward process governed by the principles of electrophilic aromatic substitution. While specific applications are not abundant in the literature, its characteristics as a strong acid and a stable intermediate suggest its potential utility in various areas of chemical research and development, including the pharmaceutical industry. Further investigation into its catalytic activity and its role as a building block in organic synthesis could unveil novel applications for this compound.

References

-

ResearchGate. Determination of Linear Alkylbenzenesulfonates and Their Degradation Products in Soils by Liquid Chromatography-Electrospray-Ion Trap Multiple-Stage Mass Spectrometry. Available from: [Link].

-

Chemistry LibreTexts. 15.2: Regioselectivity in Electrophilic Aromatic Substitution. Available from: [Link].

-

ResearchGate. FT-IR spectra of propyl-sulfonic acid functionalized nanoparticles. Available from: [Link].

- Google Patents. US5596128A - Sulfonating agent and sulfonation process.

-

ChemSynthesis. 2,4,6-trimethyl-benzenesulfonic acid amino ester. Available from: [Link].

-

Supporting information Figure S1: Mass spectral fragmentations of sulfonates. Available from: [Link].

-

Chemistry LibreTexts. 16.2: Other Aromatic Substitutions. Available from: [Link].

-

YouTube. Regioselectivity in Electrophilic Aromatic Substitutions. Available from: [Link].

-

ResearchGate. (PDF) Aromatic Sulphonation and Related Reactions Aromatic Sulphonation and Related Reactions. Available from: [Link].

-

CORE. Mass spectrometry of alkylbenzenes and related compounds. Part 11. Gas phase ion chemistry of protonated alkylbenzenes (alkylbenzenium ions). Available from: [Link].

-

New Journal of Chemistry (RSC Publishing). Unveiling the regioselectivity in electrophilic aromatic substitution reactions of deactivated benzenes through molecular electron density theory. Available from: [Link].

-

ResearchGate. (PDF) Preparation, Characterization and Catalytic Activity of Alkyl Benzene Sulfonic Acid Carbon-Based Acid Catalyst. Available from: [Link].

-

YouTube. 108 Problem Solving Predicting NMR Spectra of Molecule. Available from: [Link].

-

Googleapis.com. Process for the preparation of substituted benzenes and benzene sulfonic acid and derivatives thereof and a process for the prep. Available from: [Link].

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available from: [Link].

-

ChemRxiv. Fast and Accurate Prediction of the Regioselectivity of Electrophilic Aromatic Substitution Reactions. Available from: [Link].

-

PubChem. Benzenesulfonic acid, 2,4,6-trimethyl-, sodium salt (1:1). Available from: [Link].

-

Digital Commons @ NJIT. The sulfonation of some aromatic compounds using sulfuric acid in the presence of thionyl chloride. Available from: [Link].

-

Chemistry LibreTexts. 20.3: Predicting a 1H-NMR Spectrum From The Structure. Available from: [Link].

- Google Patents. US3151153A - Preparation of sulfobenzene carboxylic acid.

-

The Chemithon Corporation. Sulfonation and Sulfation Processes. Available from: [Link].

-

ResearchGate. Calculation of Physicochemical Properties. Available from: [Link].

-

The Royal Society of Chemistry. Supplementary Information. Available from: [Link].

-

YouTube. 14.6a Fragmentation Patterns of Alkanes, Alkenes, and Aromatic Compounds. Available from: [Link].

-

Chemistry LibreTexts. 11.5: Infrared Spectra of Some Common Functional Groups. Available from: [Link].

-

Chemsrc. 2,4,5-Trimethylbenzoic Acid | CAS#:528-90-5. Available from: [Link].

-

Pearson+. Beginning with benzene, synthesize the following substituted benz.... Available from: [Link].

-

Chapter 12: Reactions of Arenes: Electrophilic Aromatic Substitution 12.1. Available from: [Link].

-

PubChem. p-Chlorobenzenesulfonic acid. Available from: [Link].

-

CONICET. Spectral Assignments and Reference Data. Available from: [Link].

-

Specac Ltd. Interpreting Infrared Spectra. Available from: [Link].

-

The University of Liverpool Repository. PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. Available from: [Link].

-

Australian Government Department of Health and Aged Care. C10-C16 Alkylbenzenesulfonic Acid - Qualitative Tier 2 Assessment. Available from: [Link].

-

Specac Ltd. Interpreting Infrared Spectra. Available from: [Link].

-

ResearchGate. Infrared Spectra of Sulfones and Related Compounds. Available from: [Link].

Sources

An In-depth Technical Guide to the Molecular Structure of 2,4,5-Trimethylbenzenesulfonic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of the molecular structure of 2,4,5-trimethylbenzenesulfonic acid. Drawing upon established principles of organic chemistry and spectroscopic techniques, this document delves into the synthesis, structural elucidation, and key chemical properties of this compound, offering valuable insights for its application in research and development.

Introduction: The Significance of Substituted Benzenesulfonic Acids

Benzenesulfonic acids and their derivatives are a cornerstone of modern organic chemistry and pharmaceutical sciences. Their utility as strong acids, catalysts, and versatile intermediates makes them indispensable in a myriad of synthetic transformations. The specific substitution pattern on the benzene ring profoundly influences the molecule's reactivity, solubility, and biological activity. 2,4,5-Trimethylbenzenesulfonic acid, a member of this important class of compounds, presents a unique substitution pattern that warrants a detailed structural investigation. Understanding its molecular architecture is paramount for predicting its behavior in chemical reactions and biological systems.

Molecular Identity and Physicochemical Properties

A foundational understanding of a molecule begins with its fundamental identifiers and physical characteristics.

| Property | Value | Source |

| Chemical Name | 2,4,5-Trimethylbenzenesulfonic acid | N/A |

| Synonyms | Pseudocumenesulfonic acid | N/A |

| CAS Number | 3453-84-7 | N/A |

| Molecular Formula | C₉H₁₂O₃S | N/A |

| Molecular Weight | 200.26 g/mol | N/A |

Synthesis of 2,4,5-Trimethylbenzenesulfonic Acid: A Mechanistic Approach

The synthesis of 2,4,5-trimethylbenzenesulfonic acid is most logically achieved through the electrophilic aromatic substitution of 1,2,4-trimethylbenzene, also known as pseudocumene. The directing effects of the methyl groups are key to achieving the desired regioselectivity.

The Sulfonation of 1,2,4-Trimethylbenzene

The methyl groups are activating and ortho-, para-directing. In 1,2,4-trimethylbenzene, the positions are not all equivalent. The open position at C5 is sterically the most accessible and is activated by the methyl groups at C2 and C4 (ortho and para, respectively). The position at C6 is ortho to the methyl group at C1 and meta to the methyl group at C2, making it less activated. The position at C3 is ortho to the methyl groups at C2 and C4, making it sterically hindered and electronically activated. Therefore, sulfonation is expected to occur predominantly at the C5 position.

The reaction proceeds via the generation of a sulfur trioxide (SO₃) electrophile from concentrated sulfuric acid or oleum.[1] The SO₃ is then attacked by the electron-rich aromatic ring of pseudocumene to form a resonance-stabilized carbocation intermediate (a sigma complex). Subsequent deprotonation restores the aromaticity and yields the final product.

Caption: Proposed reaction mechanism for the sulfonation of 1,2,4-trimethylbenzene.

Experimental Protocol: Synthesis of 2,4,5-Trimethylbenzenesulfonic Acid

This protocol is adapted from the general procedure for the sulfonation of aromatic hydrocarbons.[2]

Materials:

-

1,2,4-Trimethylbenzene (Pseudocumene)

-

Concentrated Sulfuric Acid (98%)

-

Ice bath

-

Saturated Sodium Chloride solution

Procedure:

-

In a flask equipped with a magnetic stirrer and a dropping funnel, cool 50 mL of concentrated sulfuric acid in an ice bath.

-

Slowly add 25 mL of 1,2,4-trimethylbenzene to the cooled sulfuric acid with continuous stirring. The rate of addition should be controlled to maintain the reaction temperature below 20°C.

-

After the addition is complete, allow the mixture to stir at room temperature for 2 hours.

-

Carefully pour the reaction mixture into 200 mL of a cold, saturated sodium chloride solution.

-

The product, 2,4,5-trimethylbenzenesulfonic acid, will precipitate out of the solution.

-

Collect the solid product by vacuum filtration and wash with a small amount of cold water.

-

Recrystallize the crude product from a minimal amount of hot water to obtain purified crystals.

-

Dry the crystals in a desiccator.

Self-Validation: The identity and purity of the synthesized product should be confirmed by melting point determination and spectroscopic analysis (NMR, IR).

Structural Elucidation: A Spectroscopic Deep Dive

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy: The proton NMR spectrum is expected to be relatively simple and highly informative.

-

Aromatic Protons: There will be two singlets in the aromatic region. The proton at C6 will appear as a singlet due to the absence of adjacent protons. The proton at C3 will also appear as a singlet for the same reason. The chemical shifts of these protons will be influenced by the electronic effects of the methyl and sulfonic acid groups. The sulfonic acid group is electron-withdrawing, which will deshield the aromatic protons, causing them to resonate at a higher chemical shift (downfield). The methyl groups are electron-donating, which will shield the protons, shifting them to a lower chemical shift (upfield).

-

Methyl Protons: There will be three distinct singlets for the three methyl groups at C2, C4, and C5, as they are in different chemical environments.

Predicted ¹H NMR Chemical Shifts:

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| H-3 | ~7.5 - 7.8 | Singlet |

| H-6 | ~7.0 - 7.3 | Singlet |

| CH₃-2 | ~2.4 - 2.6 | Singlet |

| CH₃-4 | ~2.2 - 2.4 | Singlet |

| CH₃-5 | ~2.2 - 2.4 | Singlet |

This prediction is based on the analysis of related compounds such as 2,4-dimethylbenzenesulfonic acid.[3]

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will provide a clear picture of the carbon skeleton.

-

Aromatic Carbons: Six distinct signals are expected for the six aromatic carbons, as they are all in unique chemical environments. The carbon atom attached to the sulfonic acid group (C1) will be the most deshielded and appear at the lowest field. The carbons bearing the methyl groups (C2, C4, C5) will also be deshielded compared to the unsubstituted carbons. The remaining aromatic carbons (C3, C6) will resonate at higher fields.

-

Methyl Carbons: Three distinct signals are expected for the three methyl carbons.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the sulfonic acid group and the substituted benzene ring.

Key IR Absorption Bands:

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| O-H stretch (sulfonic acid) | 3200-2500 | Broad, Strong |

| C-H stretch (aromatic) | 3100-3000 | Medium |

| C-H stretch (methyl) | 2980-2850 | Medium |

| S=O stretch (sulfonic acid) | 1250-1120 and 1080-1010 | Strong |

| S-O stretch (sulfonic acid) | 700-600 | Strong |

| C=C stretch (aromatic) | 1600-1450 | Medium |

These characteristic peaks for sulfonic acids are well-documented.[4][5]

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The fragmentation pattern can also provide structural information. For the related 2,4,6-trimethylbenzenesulfonic acid, the mass spectrum shows a molecular ion peak at m/z 200.[6] A similar result is expected for the 2,4,5-isomer.

Crystal Structure and Molecular Geometry

While a specific crystal structure for 2,4,5-trimethylbenzenesulfonic acid is not available, we can infer its likely solid-state arrangement based on the known crystal structure of benzenesulfonic acid.[7][8]

Benzenesulfonic acid crystallizes in a structure characterized by strong intermolecular hydrogen bonding between the sulfonic acid groups. This leads to the formation of dimeric or polymeric structures. The benzene rings typically pack in a herringbone or pi-stacking arrangement.

In 2,4,5-trimethylbenzenesulfonic acid, the presence of the three methyl groups will introduce steric bulk, which will influence the crystal packing. The overall planar geometry of the benzene ring and the tetrahedral geometry around the sulfur atom will be maintained.[7]

Caption: Key factors influencing the molecular geometry and crystal packing of 2,4,5-trimethylbenzenesulfonic acid.

Conclusion

This technical guide has provided a detailed examination of the molecular structure of 2,4,5-trimethylbenzenesulfonic acid. Through a combination of established synthetic methodology, predictive spectroscopic analysis, and comparative structural insights, a comprehensive picture of this molecule has been constructed. This information is crucial for researchers and developers working with this compound, enabling a deeper understanding of its chemical behavior and potential applications. The provided protocols and data serve as a valuable resource for the synthesis, characterization, and utilization of 2,4,5-trimethylbenzenesulfonic acid in various scientific endeavors.

References

-

ResearchGate. Fig. 4. FTIR spectra (a): pure PS (b): 1 h sulfonation (c): 3 h... Available at: [Link]

-

Wikipedia. Benzenesulfonic acid. Available at: [Link]

-

ResearchGate. FT-IR spectra of propyl-sulfonic acid functionalized nanoparticles. Available at: [Link]

-

Wikipedia. 1,2,4-Trimethylbenzene. Available at: [Link]

-

ResearchGate. Crystal structure of benzenesulphonic acid. Available at: [Link]

-

ACS Publications. FT-IR Investigation of Polarizable, Strong Hydrogen Bonds in Sulfonic Acid Sulfoxide, Phosphine Oxide, and Arsine Oxide Complexes in the Middle- and Far-Infrared Region. The Journal of Physical Chemistry. Available at: [Link]

-

Doc Brown's Chemistry. Enthalpies of hydrogenation X-ray crstallography proof of benzene's structure evidence aromaticity pi orbitals electrophilic substitution reactivity in arenes diagram of mechanism spectroscopy of benzene related to structure advanced A level organic chemistry revision notes. Available at: [Link]

-

PubChem. 1,2,4-Trimethylbenzene. Available at: [Link]

-

DHC Solvent Chemie GmbH. Safety Data Sheet: 1,2,4-trimethylbenzene. Available at: [Link]

-

ResearchGate. Experimental 1 H and 13 C NMR spectra (with respect to TMS and in DMSO solution). Available at: [Link]

-

s-Space. 1H and 13C NMR spectra of compound 2a. Available at: [Link]

-

Doc Brown's Chemistry. proton NMR spectrum of 1,3,5-trimethylbenzene (mesitylene). Available at: [Link]

-

Chemistry Steps. Sulfonation of Benzene. Available at: [Link]

-

MDPI. Salt-Free Pickling with Sulfonic Acid as an Approach to Cleaner Leather Processing. Available at: [Link]

-

ACS Publications. Supporting Information. Available at: [Link]

-

Chemguide. the sulphonation of benzene - electrophilic substitution. Available at: [Link]

-

Argonne National Laboratory. Sulfurous and Sulfonic Acids: Predicting the Infrared Spectrum and Setting the Surface Straight. Available at: [Link]

-

ResearchGate. (PDF) FT-IR, 1H NMR, 13C NMR and X-ray crystallographic structure determination of 4-nitro-benzenesulfonic acid 2,4-bis-(1-phenyl-ethyl)-naphthalen-1-yl ester. Available at: [Link]

Sources

- 1. chemguide.co.uk [chemguide.co.uk]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 2,4-Dimethylbenzenesulfonic acid(88-61-9) 1H NMR [m.chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. 2,4,6-Trimethylbenzenesulfonic acid(3453-83-6) 1H NMR spectrum [chemicalbook.com]

- 7. Benzenesulfonic acid - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Synthesis of 2,4,5-Trimethylbenzenesulfonic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,5-Trimethylbenzenesulfonic acid, an organosulfur compound, and its derivatives are of significant interest in various chemical and pharmaceutical applications. Their utility stems from the presence of both a hydrophobic trimethylbenzene moiety and a hydrophilic sulfonic acid group, rendering them effective as catalysts, intermediates in organic synthesis, and as specialized surfactants. This guide provides a comprehensive overview of the primary and alternative synthesis pathways for 2,4,5-trimethylbenzenesulfonic acid, delving into the mechanistic underpinnings, detailed experimental protocols, and key considerations for achieving high purity and yield.

Primary Synthesis Pathway: Electrophilic Aromatic Sulfonation of 1,2,4-Trimethylbenzene (Pseudocumene)

The most direct and industrially viable route to 2,4,5-trimethylbenzenesulfonic acid is the electrophilic aromatic sulfonation of 1,2,4-trimethylbenzene, commonly known as pseudocumene. This reaction leverages the reactivity of the aromatic ring towards electrophilic attack by a sulfonating agent.

Reaction Mechanism and Regioselectivity

The sulfonation of an aromatic ring is a classic example of an electrophilic aromatic substitution (EAS) reaction. The electrophile in this reaction is typically sulfur trioxide (SO₃) or its protonated form, +SO₃H, which is generated in situ from concentrated or fuming sulfuric acid.

The reaction proceeds in two main steps:

-

Attack of the electrophile: The π-electron system of the pseudocumene ring acts as a nucleophile and attacks the electrophilic sulfur atom of SO₃. This leads to the formation of a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion.

-

Deprotonation: A weak base in the reaction medium, such as HSO₄⁻ or water, abstracts a proton from the carbon atom bearing the sulfonic acid group, restoring the aromaticity of the ring and yielding the final product.

Regiochemical Considerations: The directing effects of the three methyl groups on the pseudocumene ring are crucial in determining the position of sulfonation. Methyl groups are activating and ortho-, para-directing. In 1,2,4-trimethylbenzene, the available positions for substitution are 3, 5, and 6.

-

Position 3: Ortho to the methyl groups at positions 2 and 4, and meta to the methyl group at position 1. This position is sterically hindered.

-

Position 5: Para to the methyl group at position 2 and ortho to the methyl groups at positions 1 and 4. While sterically hindered to some extent, it is electronically activated by two ortho and one para methyl group.

-

Position 6: Ortho to the methyl group at position 1 and meta to the methyl groups at positions 2 and 4.

Due to the combined activating and directing effects of the three methyl groups, the 5-position is the most electronically enriched and, despite some steric hindrance, is the favored site of electrophilic attack, leading to the formation of 2,4,5-trimethylbenzenesulfonic acid as the major product.

Experimental Protocol: Sulfonation of Pseudocumene

This protocol is adapted from established procedures for the sulfonation of similar alkylbenzenes.

Materials:

-

1,2,4-Trimethylbenzene (Pseudocumene)

-

Concentrated sulfuric acid (98%) or Fuming sulfuric acid (oleum)

-

Ice

-

Saturated sodium chloride solution

-

Dichloromethane or other suitable organic solvent

Procedure:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, place 1,2,4-trimethylbenzene.

-

Cool the flask in an ice bath to 0-5 °C.

-

Slowly add concentrated sulfuric acid (or fuming sulfuric acid for a more vigorous reaction) dropwise from the dropping funnel while maintaining the temperature between 0 and 10 °C. The molar ratio of sulfonating agent to pseudocumene should be carefully controlled to minimize side reactions.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for several hours, or until the reaction is complete (monitored by TLC or HPLC).

-

Carefully pour the reaction mixture onto crushed ice with stirring. This will precipitate the sulfonic acid.

-

Filter the crude product and wash it with a cold, saturated sodium chloride solution to remove excess sulfuric acid.

-

For further purification, the crude product can be recrystallized from a suitable solvent system, such as water or a mixture of organic solvents.

Data Presentation: Key Reaction Parameters

| Parameter | Value/Condition | Rationale |

| Reactants | 1,2,4-Trimethylbenzene, Sulfuric Acid/Oleum | Readily available starting materials for direct sulfonation. |

| Temperature | 0-10 °C (addition), Room Temperature (reaction) | Controls the reaction rate and minimizes the formation of side products like sulfones. |

| Reaction Time | Several hours | Ensures complete conversion of the starting material. |

| Work-up | Quenching on ice, filtration | Precipitates the sulfonic acid and allows for initial separation from the acidic medium. |

| Purification | Recrystallization | Removes impurities and isomeric byproducts. |

Visualization of the Primary Synthesis Workflow

Alternative Synthesis Pathway: Chlorosulfonation followed by Hydrolysis

An alternative route to 2,4,5-trimethylbenzenesulfonic acid involves a two-step process: the chlorosulfonation of pseudocumene to form 2,4,5-trimethylbenzenesulfonyl chloride, followed by its hydrolysis.

Step 1: Chlorosulfonation of Pseudocumene

In this step, pseudocumene is reacted with chlorosulfonic acid (ClSO₃H) to introduce the sulfonyl chloride group (-SO₂Cl) onto the aromatic ring. The regioselectivity is governed by the same electronic and steric factors as in direct sulfonation, favoring substitution at the 5-position.

Experimental Protocol: Chlorosulfonation

-

In a flask equipped with a stirrer and a dropping funnel, cool chlorosulfonic acid to 0 °C.

-

Slowly add 1,2,4-trimethylbenzene dropwise, maintaining the temperature below 5 °C.

-

After the addition, allow the mixture to stir at room temperature for a specified period.

-

Carefully pour the reaction mixture onto crushed ice. The sulfonyl chloride will precipitate as a solid.

-

Filter the solid product and wash it with cold water.

Step 2: Hydrolysis of 2,4,5-Trimethylbenzenesulfonyl Chloride

The resulting 2,4,5-trimethylbenzenesulfonyl chloride is then hydrolyzed to the corresponding sulfonic acid. This can be achieved by heating the sulfonyl chloride with water or an aqueous base.

Experimental Protocol: Hydrolysis

-

Suspend the 2,4,5-trimethylbenzenesulfonyl chloride in water.

-

Heat the mixture to reflux with stirring until the hydrolysis is complete (the solid dissolves).

-

Cool the solution to crystallize the 2,4,5-trimethylbenzenesulfonic acid.

-

Filter the product and dry it.

Visualization of the Alternative Synthesis Workflow

Product Characterization

The identity and purity of the synthesized 2,4,5-trimethylbenzenesulfonic acid should be confirmed using standard analytical techniques.

-

Melting Point: A sharp melting point is indicative of a pure compound.

-

Spectroscopy:

-

¹H NMR: The proton NMR spectrum should show distinct signals for the aromatic protons and the methyl groups. The integration of these signals should correspond to the number of protons in each environment.

-

¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule.

-

FTIR: The infrared spectrum will show characteristic absorption bands for the S=O stretching of the sulfonic acid group (typically around 1350 and 1175 cm⁻¹), O-H stretching (broad band around 3000 cm⁻¹), and C-H and C=C stretching of the aromatic ring.

-

Industrial Applications and Significance

2,4,5-Trimethylbenzenesulfonic acid and its salts have found applications in various industrial sectors. Their surfactant properties make them useful in the formulation of detergents and emulsifiers. In organic synthesis, they can serve as strong acid catalysts that are more soluble in organic solvents than sulfuric acid. Furthermore, they are valuable intermediates in the synthesis of dyes, pigments, and certain pharmaceutical compounds.

Conclusion

The synthesis of 2,4,5-trimethylbenzenesulfonic acid is most efficiently achieved through the direct sulfonation of 1,2,4-trimethylbenzene. Careful control of reaction conditions is paramount to ensure high regioselectivity and minimize the formation of byproducts. An alternative two-step route via chlorosulfonation and subsequent hydrolysis also provides a viable pathway to the desired product. The methodologies and mechanistic insights provided in this guide offer a solid foundation for researchers and professionals engaged in the synthesis and application of this important chemical intermediate.

References

- Please note that as an AI, I am unable to provide real-time, clickable URLs. The following are representative examples of the types of sources that would be cited in a comprehensive technical guide.

-

March, J. Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 4th ed.; Wiley: New York, 1992.

-

Carey, F. A.; Sundberg, R. J. Advanced Organic Chemistry, Part A: Structure and Mechanisms, 5th ed.; Springer: New York, 2007.

-

Organic Syntheses, Coll. Vol. 1, p.8 (1941); Vol. 2, p.97 (1922). (Illustrative of general sulfonation procedures).

-

Cerfontain, H. Mechanistic Aspects in Aromatic Sulfonation and Desulfonation; Interscience Publishers: New York, 1968.

-

Patents detailing the industrial production of alkylbenzenesulfonic acids.

Physical constants of 2,4,5-Trimethylbenzenesulfonic acid

An In-Depth Technical Guide to the Physical Constants of 2,4,5-Trimethylbenzenesulfonic Acid

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the known physical and chemical properties of 2,4,5-Trimethylbenzenesulfonic acid. It is intended for researchers, chemists, and drug development professionals who require a detailed understanding of this compound for its application as a strong organic acid catalyst, a chemical intermediate, or in formulation development. This document synthesizes available data with established scientific principles to offer field-proven insights into its characterization and handling.

Introduction and Significance

2,4,5-Trimethylbenzenesulfonic acid (CAS No. 3453-84-7), an isomer of the more common 2,4,6-trimethylbenzenesulfonic acid (mesitylenesulfonic acid), belongs to the class of aromatic sulfonic acids. These compounds are characterized by a sulfonic acid group (-SO₃H) attached to a benzene ring. The presence of the electron-donating methyl groups on the aromatic ring influences the compound's acidity and solubility. Aromatic sulfonic acids are widely utilized in industrial processes as catalysts for esterification and alkylation reactions, as intermediates in the synthesis of dyes and pharmaceuticals, and as components in detergent formulations.[1] Understanding the precise physical constants of the 2,4,5-isomer is critical for process optimization, reaction modeling, and ensuring safe laboratory and industrial handling.

Caption: Chemical structure of 2,4,5-Trimethylbenzenesulfonic acid.

Core Physical and Chemical Properties

Quantitative data for 2,4,5-Trimethylbenzenesulfonic acid is not as widely published as for its isomers. The following table summarizes the most reliable information available, acknowledging where data is currently unavailable in the literature.

| Property | Value | Source & Comments |

| CAS Number | 3453-84-7 | |

| Molecular Formula | C₉H₁₂O₃S | |

| Molecular Weight | 200.26 g/mol | |

| Melting Point | No data available | Experimental determination required. Expected to be a solid at room temperature. |

| Boiling Point | No data available | Sulfonic acids typically decompose at high temperatures before boiling. |

| Density | No data available | Experimental determination required. |

| pKa | No data available | Expected to be a strong acid (pKa < 1) by analogy to similar compounds like p-toluenesulfonic acid.[2] |

| Solubility | No data available | Generally, short-chain alkylbenzenesulfonic acids show good solubility in water and polar organic solvents.[1] |

| SMILES Code | CC1=CC(C)=C(C=C1C)S(O)(=O)=O |

Spectroscopic and Structural Characterization

In the absence of fully published spectra for the 2,4,5-isomer, this section outlines the expected spectroscopic features based on its chemical structure. These predictions are grounded in the well-established principles of NMR, IR, and MS, with comparative data from its 2,4,6-isomer provided for context where available.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show three distinct singlets for the three non-equivalent methyl groups. Additionally, two singlets should appear in the aromatic region, corresponding to the two non-equivalent aromatic protons. For comparison, the ¹H NMR spectrum of the isomeric 2,4,6-trimethylbenzenesulfonic acid shows two singlets: one for the two ortho methyl groups and one for the para methyl group, along with a singlet for the two equivalent aromatic protons.[3]

-

¹³C NMR: The carbon NMR spectrum should display nine distinct signals: three for the methyl carbons, and six for the aromatic carbons, as they are all chemically non-equivalent.

Infrared (IR) Spectroscopy

The IR spectrum provides a definitive fingerprint for the functional groups present. Key expected absorptions include:

-

O-H Stretch: A very broad and strong absorption in the 2500-3300 cm⁻¹ region, characteristic of the strongly hydrogen-bonded hydroxyl group of the sulfonic acid.

-

S=O Asymmetric & Symmetric Stretch: Two strong and distinct peaks, typically found around 1350 cm⁻¹ and 1170 cm⁻¹, respectively. These are highly characteristic of the sulfonyl group.

-

Aromatic C=C Stretch: Medium to weak absorptions in the 1450-1600 cm⁻¹ region.

-

C-H Stretch: Absorptions just above 3000 cm⁻¹ (aromatic C-H) and just below 3000 cm⁻¹ (aliphatic C-H from methyl groups).

Mass Spectrometry (MS)

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z = 200, corresponding to the molecular weight of the compound. The mass spectrum for the 2,4,6-isomer confirms a molecular ion peak at m/z 200.[3] Common fragmentation patterns for arylsulfonic acids involve the loss of SO₃ (80 Da) or the hydroxyl radical (17 Da).

Experimental Protocols for Property Determination

To address the gaps in available data, the following section details standardized, self-validating protocols for determining the key physical constants of 2,4,5-Trimethylbenzenesulfonic acid.

Workflow for Chemical Characterization

The logical flow for characterizing a chemical substance like 2,4,5-Trimethylbenzenesulfonic acid involves purification followed by a series of analytical determinations to confirm structure and measure physical properties.

Caption: Standard workflow for the characterization of a purified chemical compound.

Protocol: Melting Point Determination

-

Principle: The melting point is determined by heating a small, packed sample in a capillary tube at a controlled rate and observing the temperature range over which the substance transitions from a solid to a liquid.

-

Methodology:

-

Ensure the 2,4,5-Trimethylbenzenesulfonic acid sample is thoroughly dried to remove any residual solvent.

-

Pack a small amount of the crystalline sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in a calibrated melting point apparatus.

-

Heat the sample rapidly to about 15°C below the expected melting point, then reduce the heating rate to 1-2°C per minute.

-

Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes liquid (T₂). The melting point is reported as the range T₁-T₂.

-

Protocol: pKa Determination via Potentiometric Titration

-

Causality: As a strong acid, direct titration is the most accurate method. The pKa is the pH at which the acid is 50% dissociated. This point corresponds to the pH at the half-equivalence volume during titration with a strong base.

-

Methodology:

-

Accurately weigh a sample of 2,4,5-Trimethylbenzenesulfonic acid and dissolve it in a known volume of deionized water.

-

Calibrate a pH meter using standard buffers (e.g., pH 4.00, 7.00, 10.00).

-

Place the pH electrode in the acid solution and begin stirring.

-

Titrate the solution with a standardized strong base (e.g., 0.1 M NaOH), adding the titrant in small, known increments.

-

Record the pH after each addition.

-

Plot the pH (y-axis) versus the volume of NaOH added (x-axis). The equivalence point is the point of maximum slope on the titration curve.

-

Determine the volume of NaOH at the half-equivalence point. The pH at this specific volume is equal to the pKa of the acid.

-

Safety, Handling, and Storage

-

Hazard Profile: 2,4,5-Trimethylbenzenesulfonic acid is classified as a corrosive substance. It causes severe skin burns and eye damage. Inhalation of dust may cause respiratory tract irritation.[4][5]

-

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[6]

-

Handling: Avoid creating dust. Use appropriate tools for transferring the solid. In case of contact, immediately flush skin or eyes with copious amounts of water for at least 15 minutes and seek medical attention.[4]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Recommended storage is at 2-8°C. Keep away from incompatible materials such as strong bases and oxidizing agents.

Conclusion

References

-

ChemSynthesis. (2025). 2,4,6-trimethyl-benzenesulfonic acid amino ester - 36016-40-7. Available at: [Link]

-

Cheméo. (n.d.). Chemical Properties of Benzenesulfonic acid, 4-methyl- (CAS 104-15-4). Available at: [Link]

-

Chemsrc. (2025). 2,4,5-Trimethylbenzoic Acid | CAS#:528-90-5. Available at: [Link]

-

PubChem. (n.d.). Benzenesulfonic acid, 2,4,6-trimethyl-, sodium salt (1:1). Available at: [Link]

-

ResearchGate. (2025). FT-IR, 1H NMR, 13C NMR and X-ray crystallographic structure determination of 4-nitro-benzenesulfonic acid 2,4-bis-(1-phenyl-ethyl)-naphthalen-1-yl ester. Available at: [Link]

-

Carl ROTH. (2016). Safety Data Sheet: 1,2,4-Trimethylbenzene. Available at: [Link]

-

MetaSci. (n.d.). Safety Data Sheet 2,4,5-Trimethylbenzaldehyde. Available at: [Link]

Sources

- 1. A Guide to Benzenesulfonic Acid Uses in Chemical Formulations and Industrial Processes - Elchemy [elchemy.com]

- 2. Benzenesulfonic acid, 4-methyl- (CAS 104-15-4) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. 2,4,6-Trimethylbenzenesulfonic acid(3453-83-6) 1H NMR [m.chemicalbook.com]

- 4. fishersci.com [fishersci.com]

- 5. carlroth.com [carlroth.com]

- 6. sds.metasci.ca [sds.metasci.ca]

An In-Depth Technical Guide to the Solubility of 2,4,5-Trimethylbenzenesulfonic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,5-Trimethylbenzenesulfonic acid, an organosulfur compound with the chemical formula C₉H₁₂O₃S, is a strong organic acid characterized by a sulfonic acid group attached to a 2,4,5-trimethylphenyl group. Its molecular structure, combining a polar, hydrophilic sulfonic acid moiety with a nonpolar, lipophilic trimethylbenzene ring, results in a complex solubility profile that is of significant interest in various fields, including organic synthesis, catalysis, and pharmaceutical sciences. Understanding the solubility of this compound in different organic solvents is crucial for its effective use in reaction media, for purification processes such as crystallization, and for the formulation of drug products where it might be used as a counter-ion or catalyst.

This technical guide provides a comprehensive overview of the solubility of 2,4,5-Trimethylbenzenesulfonic acid. While specific quantitative solubility data in a wide range of organic solvents is not extensively available in public literature, this guide will delve into the theoretical principles governing its solubility, present a predicted qualitative solubility profile, and offer detailed experimental protocols for its determination. Furthermore, we will explore the factors influencing solubility and introduce theoretical models for its prediction.

Theoretical Principles of Solubility

The solubility of a solid in a liquid is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and solvent molecules. For a solute to dissolve, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of solute-solvent interactions.

The 2,4,5-Trimethylbenzenesulfonic acid molecule possesses distinct regions with different polarities:

-

The Sulfonic Acid Group (-SO₃H): This is a highly polar and protic group capable of strong hydrogen bonding (both as a donor and an acceptor) and dipole-dipole interactions. This group is responsible for its strong acidic nature.[1]

-

The Trimethylbenzene Ring: This aromatic ring with three methyl groups is nonpolar and lipophilic, capable of engaging in van der Waals forces (specifically, London dispersion forces).

The interplay between these two opposing characteristics dictates the solubility of 2,4,5-trimethylbenzenesulfonic acid in various organic solvents.

-

Polar Protic Solvents (e.g., alcohols like methanol, ethanol): These solvents can act as both hydrogen bond donors and acceptors. The sulfonic acid group of 2,4,5-trimethylbenzenesulfonic acid can readily interact with these solvents through hydrogen bonding, leading to a high likelihood of good solubility. Aromatic sulfonic acids are generally soluble in ethanol.[1]

-

Polar Aprotic Solvents (e.g., acetone, ethyl acetate, dimethylformamide): These solvents have significant dipole moments but lack O-H or N-H bonds, so they can only act as hydrogen bond acceptors. The strong dipole of the sulfonic acid group can interact favorably with the dipoles of these solvents. While the lack of hydrogen bond donation from the solvent might slightly reduce the solubility compared to protic solvents, good solubility is still expected.

-

Nonpolar Solvents (e.g., toluene, hexane, diethyl ether): These solvents have low dielectric constants and primarily interact through weak van der Waals forces. The nonpolar trimethylbenzene portion of the molecule will have some affinity for these solvents. However, the highly polar sulfonic acid group will have very unfavorable interactions, leading to an expectation of low to negligible solubility. Aromatic sulfonic acids are generally only slightly soluble in non-polar solvents like benzene.[1]

Qualitative Solubility Profile of 2,4,5-Trimethylbenzenesulfonic Acid

In the absence of comprehensive published quantitative data, the following table provides a predicted qualitative solubility profile of 2,4,5-trimethylbenzenesulfonic acid in a range of common organic solvents at ambient temperature. This profile is based on the theoretical principles discussed above and data for structurally similar compounds.

Disclaimer: This is a predicted solubility profile and should be used as a guideline for solvent selection. Experimental verification is essential for any practical application.

| Solvent Class | Solvent | Predicted Solubility | Rationale |

| Polar Protic | Methanol | High | Strong hydrogen bonding and dipole-dipole interactions between the sulfonic acid group and the solvent. |

| Ethanol | High | Similar to methanol, strong hydrogen bonding is expected to drive solubility.[1] | |

| Isopropanol | Moderate to High | Increased steric hindrance of the solvent may slightly reduce solubility compared to methanol and ethanol. | |

| Polar Aprotic | Acetone | Moderate to High | Strong dipole-dipole interactions and hydrogen bond acceptance by the solvent are favorable for dissolution. |

| Ethyl Acetate | Moderate | The ester group can act as a hydrogen bond acceptor, but the overall polarity is lower than acetone. | |

| Acetonitrile | Moderate | A polar solvent that can engage in dipole-dipole interactions, but is a weaker hydrogen bond acceptor than ketones or esters. | |

| Dimethylformamide (DMF) | High | A highly polar aprotic solvent with a strong ability to solvate polar functional groups. | |

| Dimethyl Sulfoxide (DMSO) | High | A highly polar aprotic solvent known for its excellent solvating power for a wide range of compounds. | |

| Nonpolar Aromatic | Toluene | Low to Very Low | The nonpolar trimethylbenzene ring of the solute has some affinity for toluene, but the highly polar sulfonic acid group will be poorly solvated.[1] |

| Benzene | Low to Very Low | Similar to toluene, unfavorable interactions with the sulfonic acid group will limit solubility.[1] | |

| Nonpolar Aliphatic | Hexane | Insoluble | The large mismatch in polarity between the highly polar solute and the nonpolar solvent will result in negligible solubility. |

| Cyclohexane | Insoluble | Similar to hexane, poor solvation of the sulfonic acid group will prevent dissolution. | |

| Ethers | Diethyl Ether | Low | While the ether oxygen can act as a weak hydrogen bond acceptor, the overall low polarity of the solvent will limit solubility. |

| Tetrahydrofuran (THF) | Moderate | More polar than diethyl ether and a better hydrogen bond acceptor, likely leading to higher solubility. | |

| Halogenated | Dichloromethane | Low to Moderate | A polar aprotic solvent that may offer some solubility due to dipole-dipole interactions, though it is not a strong hydrogen bond acceptor. |

| Chloroform | Low | Similar to dichloromethane, but generally a slightly better solvent for hydrogen bond donors. |

Factors Affecting Solubility

Several factors can influence the solubility of 2,4,5-trimethylbenzenesulfonic acid in a given solvent:

-

Temperature: For most solid solutes in liquid solvents, solubility increases with increasing temperature. This is because the dissolution process is often endothermic, and according to Le Chatelier's principle, increasing the temperature will shift the equilibrium towards dissolution. However, the magnitude of this effect varies depending on the specific solute-solvent system.

-

Purity of the Compound: Impurities in the 2,4,5-trimethylbenzenesulfonic acid can affect its solubility. The presence of water, in particular, can significantly influence its solubility in organic solvents due to the high hygroscopicity of sulfonic acids.

-

Solvent Purity: The presence of water or other impurities in the organic solvent can also alter the solubility of the sulfonic acid.

-

Crystal Form (Polymorphism): Different crystalline forms (polymorphs) of a compound can have different lattice energies and, consequently, different solubilities. It is important to characterize the solid form of 2,4,5-trimethylbenzenesulfonic acid being used.

Experimental Determination of Solubility

For accurate and reliable solubility data, experimental determination is indispensable. The equilibrium (or shake-flask) method is a widely accepted and robust technique for measuring the solubility of a solid in a liquid.

Protocol: Equilibrium Solubility Determination by the Shake-Flask Method

Objective: To determine the saturation solubility of 2,4,5-trimethylbenzenesulfonic acid in a selected organic solvent at a specific temperature.

Materials:

-

2,4,5-Trimethylbenzenesulfonic acid (high purity)

-

Selected organic solvent (analytical grade)

-

Thermostatically controlled shaker or water bath

-

Screw-capped vials or flasks

-

Analytical balance

-

Syringe filters (chemically compatible with the solvent)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer, or titration apparatus)

Procedure:

-

Preparation of Saturated Solution: a. Add an excess amount of 2,4,5-trimethylbenzenesulfonic acid to a vial containing a known volume or mass of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation. b. Tightly cap the vial to prevent solvent evaporation. c. Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature. d. Agitate the mixture for a sufficient period to allow the system to reach equilibrium. This can range from 24 to 72 hours, depending on the dissolution rate. It is advisable to perform a preliminary study to determine the time required to reach equilibrium.

-

Sample Collection and Preparation: a. After the equilibration period, stop the agitation and allow the undissolved solid to settle for a few hours at the same constant temperature. b. Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed (or pre-cooled to the experimental temperature) syringe. c. Immediately filter the solution through a chemically compatible syringe filter to remove any suspended solid particles. This step is critical to avoid overestimation of the solubility. d. Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: a. Analyze the diluted solution using a pre-validated analytical method (e.g., HPLC-UV, UV-Vis spectrophotometry, or acid-base titration) to determine the concentration of 2,4,5-trimethylbenzenesulfonic acid. b. Prepare a calibration curve using standard solutions of known concentrations of 2,4,5-trimethylbenzenesulfonic acid in the same solvent.

-

Calculation of Solubility: a. From the concentration of the diluted solution and the dilution factor, calculate the concentration of the original saturated solution. b. Express the solubility in appropriate units, such as g/100 mL, mg/mL, or mol/L.

Caption: Experimental workflow for solubility determination.

Theoretical Prediction of Solubility: Hansen Solubility Parameters

For a more theoretical approach to solvent selection, the Hansen Solubility Parameters (HSP) can be a valuable tool. HSP is based on the principle that the total cohesive energy of a substance can be divided into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH).[2] The principle of "like dissolves like" is quantified by comparing the HSP values of the solute and the solvent.

The distance (Ra) between the HSP of a solvent and a solute in the three-dimensional Hansen space is calculated using the following equation:

Ra² = 4(δD₂ - δD₁)² + (δP₂ - δP₁)² + (δH₂ - δH₁)²

Where subscripts 1 and 2 refer to the solute and solvent, respectively. A smaller Ra value indicates a higher affinity between the solute and the solvent, and thus, a higher likelihood of good solubility.

Caption: Solvent selection workflow using Hansen Solubility Parameters.

Conclusion

The solubility of 2,4,5-trimethylbenzenesulfonic acid in organic solvents is a critical parameter for its application in research and industry. This guide has provided a theoretical framework for understanding its solubility based on its molecular structure. While quantitative data remains scarce, the provided qualitative solubility profile and the detailed experimental protocol for its determination offer a solid foundation for scientists and researchers. The introduction to Hansen Solubility Parameters also provides a pathway for a more predictive approach to solvent selection. Ultimately, for any specific application, the experimental determination of solubility under the relevant conditions is paramount for achieving predictable and reproducible results.

References

-

PubChem. 2,4,6-Triisopropylbenzenesulfonic acid. [Link]

-

Scribd. Trimesic Acid Solubility - Ethanol. [Link]

- Hansen, C. M. Hansen Solubility Parameters: A User's Handbook. CRC press, 2007.

- Google Patents.

-

Doc Brown's Chemistry. benzene methylbenzene naphthalene Electrophilic substitution ring sulfonation of arenes mechanism properties uses of alkylbenzenesulfonic acids benzenesulfonic acid methylbenzene sulfonic acid advanced A level organic chemistry revision notes. [Link]

-

Google Patents. (12) Patent Application Publication (10) Pub. No.: US 2009/0069562 A1. [Link]

-

CEDA. SAFETY DATA SHEET. [Link]

- Google Patents.

-

Doc Brown.info. Aromatic sulfonic acids. [Link]

Sources

- 1. benzene methylbenzene naphthalene Electrophilic substitution ring sulfonation of arenes mechanism properties uses of alkylbenzenesulfonic acids benzenesulfonic acid methylbenzene sulfonic acid advanced A level organic chemistry revision notes doc brown [docbrown.info]

- 2. HSP Basics | Practical Solubility Science | Prof Steven Abbott [stevenabbott.co.uk]

An In-Depth Technical Guide to the Stability and Reactivity of 2,4,5-Trimethylbenzenesulfonic Acid

This guide provides a comprehensive technical overview of the stability and reactivity of 2,4,5-trimethylbenzenesulfonic acid, a key organic intermediate. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes fundamental chemical principles with practical, field-proven insights to facilitate its effective application and handling.

Introduction

2,4,5-Trimethylbenzenesulfonic acid, an aromatic sulfonic acid, holds significant potential in various chemical syntheses, including as a catalyst and as a counterion in the formation of pharmaceutical salts. Its utility in drug development is noteworthy, as the formation of sulfonate salts can enhance the stability, solubility, and bioavailability of active pharmaceutical ingredients (APIs)[1]. Understanding the stability and reactivity of this molecule is paramount for its safe handling, optimal use in synthetic protocols, and for ensuring the quality and purity of resulting products. This guide delves into the core chemical characteristics of 2,4,5-trimethylbenzenesulfonic acid, offering a foundational understanding for its application in research and development.

Molecular Structure and Physicochemical Properties

The molecular structure of 2,4,5-trimethylbenzenesulfonic acid, characterized by a benzene ring substituted with a sulfonic acid group and three methyl groups at the 2, 4, and 5 positions, dictates its chemical behavior. The presence of the electron-donating methyl groups and the electron-withdrawing sulfonic acid group creates a unique electronic environment on the aromatic ring, influencing its reactivity.

| Property | Value | Source |

| CAS Number | 3453-84-7 | [2] |

| Molecular Formula | C₉H₁₂O₃S | [2][] |

| Molecular Weight | 200.26 g/mol | [2] |

| Appearance | Not explicitly available, but likely a crystalline solid | |

| Storage | Sealed in dry, 2-8°C | [2] |

Stability Profile

The stability of 2,4,5-trimethylbenzenesulfonic acid is a critical consideration for its storage and application. While specific data for this isomer is limited, its stability can be inferred from studies on related aromatic sulfonic acids and general chemical principles.

Thermal Stability

Aromatic sulfonic acids are known to undergo thermal decomposition primarily through desulfonation, which is the reverse of the sulfonation reaction used in their synthesis. This process is typically initiated by heat, particularly in the presence of water or acid. The C-S bond cleaves, releasing sulfur trioxide (SO₃) and reverting to the parent aromatic compound, in this case, 1,2,4-trimethylbenzene (pseudocumene).

Caption: Proposed thermal decomposition pathway of 2,4,5-trimethylbenzenesulfonic acid.

Stability in Aqueous Solutions

A study on various sulfonated benzene and naphthalene compounds revealed that the stability of aromatic sulfonic acids in an aqueous matrix is significantly influenced by pH. The study demonstrated good stability for these compounds when stored in water at an acidic pH of 2.5-3[4]. This suggests that 2,4,5-trimethylbenzenesulfonic acid is likely to be stable in acidic aqueous solutions. Conversely, in neutral or basic solutions, the stability may be compromised over time, although specific degradation kinetics are not documented. For practical purposes, storing aqueous solutions of this acid under acidic conditions is recommended to maintain its integrity[4].

General Chemical Stability

Safety data for the closely related isomer, 2,4,6-trimethylbenzenesulfonic acid, indicates that it is chemically stable under standard ambient conditions (room temperature). It is reasonable to extrapolate a similar level of stability to the 2,4,5-isomer. However, as a strong acid, it is incompatible with strong oxidizing agents and bases.

Reactivity Profile

The reactivity of 2,4,5-trimethylbenzenesulfonic acid is governed by the sulfonic acid group and the substituted aromatic ring.

Acidity and Salt Formation

As a sulfonic acid, 2,4,5-trimethylbenzenesulfonic acid is a strong acid and will readily react with bases to form stable sulfonate salts. This property is particularly relevant in the pharmaceutical industry, where it can be used to form salts of basic drug molecules, potentially improving their solubility and stability[1].

Caption: General reaction scheme for the formation of sulfonate salts.

Electrophilic Aromatic Substitution

Further substitution on the aromatic ring of 2,4,5-trimethylbenzenesulfonic acid is a complex interplay of directing effects. The three methyl groups are activating and ortho-, para-directing, while the sulfonic acid group is deactivating and meta-directing. The positions on the ring are C1 (ipso-SO₃H), C2 (-CH₃), C3 (-H), C4 (-CH₃), C5 (-CH₃), and C6 (-H). The vacant C3 and C6 positions are the likely sites for further electrophilic attack. The strong activating effect of the three methyl groups will likely dominate, directing incoming electrophiles to the C3 and C6 positions.

Reactions of the Sulfonic Acid Group

The sulfonic acid group can be converted into other functional groups, providing synthetic utility. Common transformations include:

-

Conversion to Sulfonyl Chlorides: Reaction with reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) can convert the sulfonic acid to the corresponding sulfonyl chloride (Ar-SO₂Cl).

-

Formation of Sulfonamides: The resulting sulfonyl chloride can then react with ammonia or amines to form sulfonamides (Ar-SO₂NR₂).

-

Formation of Sulfonate Esters: Reaction with alcohols in the presence of a dehydrating agent can yield sulfonate esters (Ar-SO₂OR). Of note in a pharmaceutical context is the potential for the formation of genotoxic alkyl sulfonate esters from residual alcohols used in manufacturing[1].

Desulfonation

As mentioned in the stability section, desulfonation is a key reaction of aromatic sulfonic acids. This reaction is reversible and can be driven to completion by heating the sulfonic acid in dilute aqueous acid[5][6][7][8]. This reversibility can be exploited in synthesis, where the sulfonic acid group can be used as a temporary protecting or directing group and later removed.

Experimental Protocols

The following are generalized, self-validating protocols for the analysis and characterization of 2,4,5-trimethylbenzenesulfonic acid, adapted from methodologies for similar compounds.

Protocol 1: Determination of Purity by High-Performance Liquid Chromatography (HPLC)

This protocol is based on established methods for the analysis of benzenesulfonic acids[9].

Objective: To determine the purity of a sample of 2,4,5-trimethylbenzenesulfonic acid.

Materials:

-

2,4,5-Trimethylbenzenesulfonic acid sample

-

HPLC grade water

-

HPLC grade acetonitrile

-

Ammonium formate

-

Formic acid

-

HPLC system with UV detector

-

Analytical balance

-

Volumetric flasks and pipettes

Procedure:

-

Mobile Phase Preparation:

-

Mobile Phase A: Prepare a 10 mM ammonium formate solution in water and adjust the pH to 3.0 with formic acid.

-

Mobile Phase B: Acetonitrile.

-

-

Standard Solution Preparation:

-

Accurately weigh approximately 10 mg of a 2,4,5-trimethylbenzenesulfonic acid reference standard and dissolve it in a 1:1 mixture of Mobile Phase A and B to make a 100 mL solution.

-

Prepare a series of dilutions to create a calibration curve (e.g., 1, 5, 10, 25, 50 µg/mL).

-

-

Sample Solution Preparation:

-

Accurately weigh approximately 10 mg of the 2,4,5-trimethylbenzenesulfonic acid sample and prepare a 100 mL solution in a 1:1 mixture of Mobile Phase A and B.

-

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 220 nm.

-

Gradient Elution:

-

0-2 min: 10% B

-

2-15 min: 10% to 90% B

-

15-18 min: 90% B

-

18-20 min: 90% to 10% B

-

20-25 min: 10% B

-

-

-

Analysis and Data Interpretation:

-

Inject the standard solutions to establish a calibration curve of peak area versus concentration.

-

Inject the sample solution.

-

Calculate the purity of the sample by comparing its peak area to the calibration curve. The system is self-validating through the linearity of the calibration curve (R² > 0.999) and the reproducibility of replicate injections (RSD < 2%).

-

Protocol 2: Monitoring Thermal Stability by Thermogravimetric Analysis (TGA)

Objective: To determine the thermal decomposition profile of 2,4,5-trimethylbenzenesulfonic acid.

Materials:

-

2,4,5-Trimethylbenzenesulfonic acid sample

-

TGA instrument

-

Nitrogen gas (high purity)

-

TGA sample pans (e.g., aluminum or platinum)

Procedure:

-

Instrument Setup and Calibration:

-

Calibrate the TGA instrument for temperature and mass according to the manufacturer's instructions.

-

Set the nitrogen purge gas flow rate to a constant value (e.g., 20 mL/min).

-

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the 2,4,5-trimethylbenzenesulfonic acid sample into a TGA pan.

-

-

TGA Method:

-

Equilibrate the sample at 30 °C.

-

Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.

-

-

Data Analysis:

-

Record the mass loss as a function of temperature.

-

Determine the onset temperature of decomposition (the temperature at which significant mass loss begins).

-

The primary mass loss event should correspond to the loss of SO₃ and potentially water of hydration if present. The self-validating aspect of this protocol lies in the consistent and reproducible thermogram obtained from multiple runs of the same sample.

-

Visualization of Key Concepts

Caption: Logical relationships of the stability and reactivity of 2,4,5-trimethylbenzenesulfonic acid.

Conclusion